3-Thiopheneacetic acid
Overview
Description
3-Thiopheneacetic acid is an organosulfur compound with the formula HO2CCH2C4H3S. It is a white solid . It is one of two isomers of thiophene acetic acid, the other being thiophene-2-acetic acid . It has a molecular weight of 142.18 g/mol .
Synthesis Analysis
3-Thiopheneacetic acid acts as a monocarboxylate ligand and forms oxo-carboxylate bridged digadolinium (III) complexes . Electrochemical oxidation of 3-thiopheneacetic acid in dry acetonitrile leads to the formation of a conducting polymeric film of poly (3-thiopheneacetic acid) .Molecular Structure Analysis
The molecular structure of 3-Thiopheneacetic acid has been studied using various techniques. Theoretical calculations at the G3 level were performed, and a study on molecular and electronic structure of the compounds has been carried out .Chemical Reactions Analysis
3-Thiopheneacetic acid undergoes several chemical reactions. It acts as a monocarboxylate ligand and forms oxo-carboxylate bridged digadolinium (III) complexes . Electrochemical oxidation of 3-thiopheneacetic acid in dry acetonitrile leads to the formation of a conducting polymeric film of poly (3-thiopheneacetic acid) .Physical And Chemical Properties Analysis
3-Thiopheneacetic acid is a white solid . It has a molecular weight of 142.18 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Biosensor Development
- Scientific Field : Biosensor Development .
- Summary of the Application : 3-Thiopheneacetic acid (3TAA) is used in the development of biosensors. Specifically, it is used in the polymerization of a conductive electrotextile, which is a nonwoven polypropylene fiber platform coated in a conductive, functionalized copolymer of polypyrrole and 3TAA .
- Methods of Application : The inclusion of 3TAA in the polymerization process of the electrotextile provides the necessary functional group sites for the binding of biorecognition elements necessary to a biosensor design, such as antibodies . The concentration of 3TAA used in the polymerization process affects the physical characteristics of the coating, resistivity of the sample, and availability of binding sites .
- Results or Outcomes : The addition of 3TAA to the polymerization process resulted in an increase in the size of the polypyrrole coating, as well as the material resistivity and available binding sites for biorecognition elements . A polymer coated membrane sample containing a concentration within the range of 10–50 mg/mL of 3TAA was selected as the best for future biosensor work .
Synthesis of Gold Nanoparticles
- Scientific Field : Nanotechnology .
- Summary of the Application : 3-Thiopheneacetic acid is used in the synthesis of gold nanoparticles .
- Methods of Application : 3-Thiopheneacetic acid is used in a one-step, size control synthesis of gold nanoparticles. It is also used in the preparation of gold nanoparticles capped with 3-thiopheneacetic acid (3-TAA) via borohydride reduction .
Conjugated Polyelectrolytes
- Scientific Field : Polymer Chemistry .
- Summary of the Application : 3-Thiopheneacetic acid is used in the synthesis of conjugated polyelectrolytes (CPEs), specifically poly(3-thiophene acetic acid) (PTAA). These CPEs have a unique combination of a hydrophobic backbone and hydrophilic ionic side groups .
- Methods of Application : The properties of PTAA and its polyelectrolytes were studied using FT-IR, 1H-NMR spectroscopy, and SEM. The thermal stability, fluorescence, and conductivity properties were also investigated .
- Results or Outcomes : These polymers exhibited fluorescence emissions at about 565 nm, characteristic of the π-conjugated polythiophene. Undoped polymers have better conductivity than previous polymers .
Biosensor Development (Revisited)
- Scientific Field : Biosensor Development .
- Summary of the Application : In addition to the previous application mentioned, 3-Thiopheneacetic acid is also used in the development of immuno-sensors, which utilize pathogen-specific antibodies coupled to a transducer as the biological recognition element for detection .
- Methods of Application : The benefits of the antibody-antigen reaction are well known, including high binding efficiency and specificity of detection. Immuno-sensors have been shown to exhibit faster speed and lower cost compared to standard culture detection methods and DNA-based biorecognition techniques .
Electrochromic and Electronic Devices
- Scientific Field : Material Science .
- Summary of the Application : 3-Thiopheneacetic acid is used in the synthesis of conjugated polyelectrolytes (CPEs) for use in electrochromic and electronic devices .
- Methods of Application : The properties of the CPEs are studied using FT-IR, 1H-NMR spectroscopy, and SEM. The thermal stability, fluorescence, and conductivity properties are also investigated .
- Results or Outcomes : These polymers exhibited fluorescence emissions at about 565 nm, characteristic of the π-conjugated polythiophene. Undoped polymers have better conductivity than previous polymers .
Sensing Agents
- Scientific Field : Biochemistry .
- Summary of the Application : 3-Thiopheneacetic acid is used in the synthesis of water-soluble polythiophene derivatives, which are used as water-soluble sensing agents to detect DNA, protein, small bioanalytes, metal ions, and surfactants .
- Methods of Application : The working principles of these sensors are based on the changes of UV-Vis and photoluminescence spectra caused by conformational transformations of CPE macromolecules due to their complexation with oppositely charged groups .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-thiophen-3-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNOGGGBSSVMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
114815-74-6 | |
Record name | Poly(3-thiopheneacetic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114815-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10219904 | |
Record name | 3-Thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 3-Thiopheneacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19949 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Thiopheneacetic acid | |
CAS RN |
6964-21-2 | |
Record name | 3-Thiopheneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6964-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006964212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thiopheneacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-thienylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-THIOPHENACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B235D2C4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.